molecular formula C23H20O3 B12507378 1,4-Bis (4'-hydroxystyryl)-2-methoxybenzene

1,4-Bis (4'-hydroxystyryl)-2-methoxybenzene

Cat. No.: B12507378
M. Wt: 344.4 g/mol
InChI Key: FGYNZFHVGOFCMD-UHFFFAOYSA-N
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Description

4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol is an organic compound with the molecular formula C22H20O3. This compound is characterized by the presence of multiple phenolic groups and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 3-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction with a suitable base, such as sodium hydroxide, to form the intermediate compounds.

    Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction, often using a palladium catalyst, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and coupling reactions.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethoxy derivatives.

Scientific Research Applications

4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethyl alcohol: Known for its antioxidant properties.

    4-Methoxyphenol: Used in the synthesis of various organic compounds.

    4-Hydroxybenzaldehyde: A precursor in the synthesis of other phenolic compounds.

Uniqueness

4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol is unique due to its combination of phenolic and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-[2-[4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYNZFHVGOFCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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